4'-O-Methylglabridin

説明

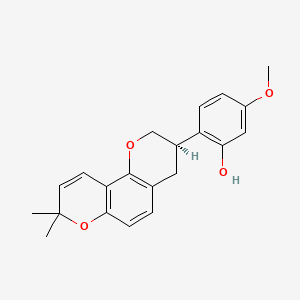

Structure

3D Structure

特性

CAS番号 |

68978-09-6 |

|---|---|

分子式 |

C21H22O4 |

分子量 |

338.4 g/mol |

IUPAC名 |

2-[(3R)-8,8-dimethyl-3,4-dihydro-2H-pyrano[2,3-f]chromen-3-yl]-5-methoxyphenol |

InChI |

InChI=1S/C21H22O4/c1-21(2)9-8-17-19(25-21)7-4-13-10-14(12-24-20(13)17)16-6-5-15(23-3)11-18(16)22/h4-9,11,14,22H,10,12H2,1-3H3/t14-/m0/s1 |

InChIキー |

ZZAIPFIGEGQNHP-AWEZNQCLSA-N |

異性体SMILES |

CC1(C=CC2=C(O1)C=CC3=C2OC[C@H](C3)C4=C(C=C(C=C4)OC)O)C |

正規SMILES |

CC1(C=CC2=C(O1)C=CC3=C2OCC(C3)C4=C(C=C(C=C4)OC)O)C |

製品の起源 |

United States |

Natural Occurrence and Isolation Methodologies in Academic Research

Botanical Sources and Distribution in Glycyrrhiza Species

The primary natural source of 4'-O-Methylglabridin is the root of plants belonging to the Glycyrrhiza genus, commonly known as licorice. The concentration and presence of this compound can vary between different species within this genus.

Glycyrrhiza glabra, or licorice, is the most well-documented botanical source of 4'-O-Methylglabridin. rasayanjournal.co.inresearchgate.netresearchgate.netnih.gov The compound is found in the roots of the plant, where it co-exists with other related flavonoids. researchgate.netnih.gov Research has consistently identified 4'-O-Methylglabridin as one of the key isoflavonoids in G. glabra extracts. rasayanjournal.co.incabidigitallibrary.org Its presence has been confirmed through various analytical methods, including Gas Chromatography-Mass Spectrometry (GC-MS) of root extracts. researchgate.netbiointerfaceresearch.comms-editions.cl Studies have noted that along with other isoflavans like glabridin (B1671572) and hispaglabridin B, 4'-O-Methylglabridin is a significant component of the flavonoid-rich fractions derived from licorice root. researchgate.netnih.gov

While most prominently found in G. glabra, 4'-O-Methylglabridin has also been reported in other species of the Glycyrrhiza genus. For instance, a virtual screening study identified 4'-O-Methylglabridin as a bioactive compound within Glycyrrhiza uralensis (Chinese licorice). rasayanjournal.co.in Although research into the comprehensive phytochemical profile of various Glycyrrhiza species is ongoing, G. glabra remains the principal species from which 4'-O-Methylglabridin is isolated.

Table 1: Reported Occurrence of 4'-O-Methylglabridin in Glycyrrhiza Species

| Species Name | Common Name | Part of Plant | Reported Presence |

| Glycyrrhiza glabra L. | Licorice | Root | Yes rasayanjournal.co.inresearchgate.netnih.govnih.gov |

| Glycyrrhiza uralensis Fisch. | Chinese Licorice | Root | Yes rasayanjournal.co.inchemfaces.com |

Research on Isolation and Purification Techniques

The extraction and purification of 4'-O-Methylglabridin from its natural sources rely on precise and often multi-step laboratory procedures. These methods are designed to separate the target compound from a complex mixture of other phytochemicals present in the plant material.

Chromatography is the cornerstone of isolating and analyzing 4'-O-Methylglabridin. Various chromatographic techniques are employed to achieve separation and identification.

High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for the analysis and purification of 4'-O-Methylglabridin. rasayanjournal.co.innih.gov Methods using HPLC coupled with a Photodiode Array (PDA) detector or Electro-Spray Ionization Mass Spectrometry (ESI-MS) have been successfully used to identify and quantify the compound in G. glabra extracts. rasayanjournal.co.in For instance, a comprehensive analytical approach for a flavonoid-rich extract of G. glabra utilized HPLC-PDA/ESI-MSn to qualitatively identify nine flavonoids, including 4'-O-Methylglabridin. rasayanjournal.co.in

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique used for the identification of 4'-O-Methylglabridin in licorice root extracts. researchgate.net Research has shown that after derivatization, GC-MS analysis of ethyl acetate (B1210297) or methanolic extracts of G. glabra roots confirms the presence of 4'-O-Methylglabridin. biointerfaceresearch.comms-editions.cl One study specifically used GC-MS to identify 4'-O-Methylglabridin as a major component in a fraction of G. glabra root extract that was soluble in aqueous NaOH. researchgate.net

Column Chromatography: Preparative column chromatography is frequently used for the large-scale isolation of 4'-O-Methylglabridin from crude plant extracts. tandfonline.com This technique, often using silica (B1680970) gel as the stationary phase, separates compounds based on their polarity, allowing for the collection of fractions enriched with the target isoflavan (B600510). tandfonline.comphytojournal.com

Table 2: Chromatographic Methods Used in the Isolation and Analysis of 4'-O-Methylglabridin

| Technique | Type of Extract | Stationary Phase/Column | Detection Method | Reference |

| HPLC-PDA/ESI-MSn | Flavonoid-rich extract | Not specified | PDA/ESI-MSn | rasayanjournal.co.in |

| HPLC | Crude extract | Not specified | UV | nih.gov |

| GC-MS | Ethylacetate extract | Not specified | Mass Spectrometry | researchgate.net |

| GC-MS | Ethyl acetate extract | Not specified | Mass Spectrometry | biointerfaceresearch.com |

| Column Chromatography | 70% aqueous ethanol (B145695) extract | Silica gel | Not applicable (for fractionation) | tandfonline.com |

Bioactivity-guided isolation is a strategic approach where the separation and purification process is directed by the biological activity of the fractions being tested. This ensures that the isolated compounds are responsible for the observed bioactivity.

Several research studies have successfully employed this strategy to isolate 4'-O-Methylglabridin.

Cytotoxicity-Guided Isolation: In one study, a methanol (B129727) extract from the roots of G. glabra was subjected to chromatographic separation. researchgate.netselcuk.edu.tr The resulting fractions were tested for their ability to inhibit the proliferation of cancer cell lines. The fractions showing significant cytotoxic activity were further purified, leading to the isolation of 4'-O-Methylglabridin as one of the active compounds. researchgate.netselcuk.edu.trselcuk.edu.tr

Antioxidant-Guided Isolation: Another study focused on the antioxidant properties of licorice constituents. nih.gov The isolation process was guided by the capacity of the fractions to protect low-density lipoproteins (LDL) from oxidation. This led to the identification of seven antioxidant compounds, including 4'-O-Methylglabridin. nih.gov

Antimicrobial-Guided Isolation: Bioassay-directed fractionation based on antimicrobial activity has also been used. nih.gov Extracts of G. glabra were tested against various microbes, and the active fractions were purified to yield several antimicrobial isoflavonoids, one of which was 4'-O-Methylglabridin. nih.gov

Table 3: Bioactivities Guiding the Isolation of 4'-O-Methylglabridin

| Guiding Bioactivity | Organism/Cell Line | Extract Source | Reference |

| Cytotoxicity | Huh7, MCF7, HCT116 cancer cells | G. glabra root MeOH extract | researchgate.netselcuk.edu.tr |

| Antioxidant (LDL oxidation inhibition) | Human LDL | G. glabra root extract | nih.gov |

| Antimicrobial | Various microbes | G. glabra var. typica | nih.gov |

Biosynthetic Pathways and Enzymatic Modifications

Glabridin (B1671572) Biosynthesis Network and Intermediates

The formation of glabridin and its derivatives, including 4'-O-Methylglabridin, does not follow a simple linear path. Instead, it is characterized as a "maze-like" biosynthetic network with multiple potential routes. biorxiv.orgresearchgate.netbiorxiv.org This network begins with the amino acid L-phenylalanine and proceeds through numerous intermediate metabolites. biorxiv.org Research using metabolic pathway search algorithms and metabolomic profiling of Glycyrrhiza species has identified several key intermediates that serve as nodes in this complex web. biorxiv.orgbiorxiv.org

Below is a table of key intermediates identified in the glabridin biosynthetic network.

Table 1: Key Intermediates in the Glabridin Biosynthesis Network

| Compound Name | Role/Position in Pathway | Reference(s) |

|---|---|---|

| L-phenylalanine | Initial Precursor | biorxiv.org |

| Formononetin (B1673546) | Methylated Isoflavone (B191592) Intermediate | biorxiv.orgbiorxiv.org |

| Medicarpin (B1676140) | Pterocarpan (B192222) Intermediate, Precursor to Vestitol | biorxiv.orgbiorxiv.orgresearchgate.net |

| Vestitol | Isoflavan (B600510) Intermediate, Substrate for Prenylation | biorxiv.orgbiorxiv.org |

| 4'-O-methylpreglabridin | Prenylated and Methylated Precursor to 4'-O-Methylglabridin | biorxiv.orgbiorxiv.orgnih.gov |

| Preglabridin | Prenylated Precursor to Glabridin | biorxiv.orgbiorxiv.orgbiorxiv.org |

| 4'-O-Methylglabridin | Methylated Final Product | biorxiv.orgbiorxiv.org |

| Glabridin | Demethylated Final Product | biorxiv.orgbiorxiv.org |

Role of Tailoring Enzymes in 4'-O-Methylglabridin Formation

Tailoring enzymes are crucial for the structural diversification of plant metabolites. biorxiv.orgresearchgate.net They modify a basic molecular scaffold through a series of chemical reactions, such as oxidation, methylation, and cyclization, which ultimately determine the compound's biological activity. biorxiv.orgnih.gov In the biosynthesis of 4'-O-Methylglabridin, several classes of tailoring enzymes, including oxidative cyclases, methyltransferases, demethylases, and reductases, play pivotal roles. biorxiv.orgbiorxiv.org A single set of promiscuous enzymes can support multiple parallel biosynthetic routes, creating a robust and interconnected network. biorxiv.orgbiorxiv.org

The final step in forming the characteristic pyran ring of 4'-O-Methylglabridin is catalyzed by an oxidative cyclase (OC). biorxiv.orgbiorxiv.org In G. glabra, the enzyme GgOC1 has been identified as the key catalyst for this reaction. biorxiv.orgbiorxiv.org Functional assays have demonstrated that GgOC1 facilitates the oxidative cyclization of the prenylated precursor, 4'-O-methylpreglabridin, to yield 4'-O-methylglabridin. biorxiv.orgbiorxiv.orgbiorxiv.org

The "methyl" group in 4'-O-Methylglabridin is added by an O-methyltransferase (OMT). This methylation does not occur on the final glabridin structure but rather on an earlier intermediate in the pathway. For instance, enzymes such as 2,7,4'-trihydroxyisoflavanone (B1247573) 4'-O-methyltransferase (4'OMT) are involved in the broader isoflavonoid (B1168493) pathway. biorxiv.org The presence of methylated intermediates like formononetin and medicarpin supports the action of OMTs early in the biosynthetic network. biorxiv.orgbiorxiv.org

Interestingly, studies of gene expression in G. glabra have revealed an opposite seasonal trend between the expression of O-methyltransferases and demethylases. biorxiv.orgbiorxiv.orgbiorxiv.orgbiorxiv.org This suggests that the synthesis of methylated precursors and the accumulation of final products may be temporally separated, representing a sophisticated regulatory mechanism within the plant. biorxiv.orgbiorxiv.org

While methylation is key to forming 4'-O-Methylglabridin, demethylation is also a critical process within the network, primarily for converting methylated compounds into other valuable metabolites like glabridin. The enzyme GgDMT1, a 2-oxoglutarate-dependent dioxygenase from G. glabra, has been identified as a potent demethylase (DMT). biorxiv.orgbiorxiv.orgbiorxiv.org It can remove the methyl group from 4'-O-methylglabridin to produce glabridin. biorxiv.orgbiorxiv.org

A significant characteristic of GgDMT1 is its high substrate promiscuity. It efficiently demethylates not only 4'-O-methylglabridin's precursors like 4'-O-methylpreglabridin and vestitol, but also shows moderate activity towards the isoflavone formononetin. biorxiv.orgbiorxiv.orgbiorxiv.orgbiorxiv.org Despite the exceptionally high catalytic activity of GgDMT1, methylated intermediates still accumulate in G. glabra. biorxiv.orgbiorxiv.orgbiorxiv.org This apparent paradox is explained by two key factors:

Temporal Separation : As mentioned, the expression of demethylase genes like GgDMT1 may be low during the periods when O-methyltransferase activity and the synthesis of methylated precursors are high. biorxiv.orgbiorxiv.org

Subcellular Compartmentalization : Localization studies have shown that GgDMT1 is a cytoplasmic enzyme, whereas the oxidative cyclase GgOC1 and the prenyltransferase GgPT1 are associated with membranes. biorxiv.orgbiorxiv.org This spatial separation may serve to sequester methylated intermediates away from the demethylating enzyme, allowing for the accumulation of 4'-O-Methylglabridin. biorxiv.orgbiorxiv.org

Pterocarpin reductases (PTRs) are a class of NADPH-dependent enzymes that play a crucial role in the reduction steps of the isoflavonoid pathway. biorxiv.orgbiorxiv.org In the context of 4'-O-Methylglabridin biosynthesis, PTRs are involved in converting pterocarpan intermediates into isoflavans, which are the direct precursors for prenylation. biorxiv.orgnih.gov

For example, the enzyme GgPTR1 from G. glabra catalyzes the conversion of medicarpin to vestitol. biorxiv.org Vestitol is then a substrate for a prenyltransferase to form 4'-O-methylpreglabridin. biorxiv.org Furthermore, another enzyme, GgPTR2, has been shown to convert licoagrocarpin (a prenylated pterocarpan) into 4'-O-methylpreglabridin. biorxiv.org A study also identified PTR8 from G. glabra as a key enzyme in the synthesis of 4'-O-methylpreglabridin from medicarpin via the intermediate licoagrocarpin. nih.gov This highlights the multiple, sometimes redundant, routes within the "maze-like" network leading to the same key precursor. biorxiv.orgbiorxiv.org

Table 2: Key Tailoring Enzymes in 4'-O-Methylglabridin Biosynthesis

| Enzyme | Enzyme Class | Substrate(s) | Product(s) | Reference(s) |

|---|---|---|---|---|

| GgOC1 | Oxidative Cyclase (BBE-type) | 4'-O-methylpreglabridin | 4'-O-Methylglabridin | biorxiv.orgbiorxiv.orgbiorxiv.orgbiorxiv.org |

| Preglabridin | Glabridin | biorxiv.orgbiorxiv.orgbiorxiv.orgbiorxiv.org | ||

| GgDMT1 | Demethylase | 4'-O-Methylglabridin | Glabridin | biorxiv.orgbiorxiv.org |

| 4'-O-methylpreglabridin | Preglabridin | biorxiv.orgbiorxiv.orgbiorxiv.org | ||

| Vestitol, Formononetin | Demethylated products | biorxiv.orgbiorxiv.orgbiorxiv.org | ||

| GgPTR1 | Pterocarpin Reductase | Medicarpin | Vestitol | biorxiv.org |

| GgPTR2 / PTR8 | Pterocarpin Reductase | Licoagrocarpin | 4'-O-methylpreglabridin | biorxiv.orgnih.gov |

Applications in Biotechnology and Pharmacology

Use in the Development of Novel Therapeutic Agents

The diverse biological activities of 4'-O-Methylglabridin make it a promising candidate for the development of new therapeutic agents. mdpi.com Its potent antimicrobial properties, particularly against drug-resistant bacteria, are of significant interest in the search for new antibiotics. nih.gov Its anti-inflammatory and antioxidant effects suggest its potential use in managing chronic inflammatory diseases and conditions associated with oxidative stress. researchgate.net Furthermore, its anticancer properties are being explored for the development of novel cancer therapies or as an adjunct to existing treatments. ijbpas.com The superior physicochemical stability and bioavailability of 4'-O-Methylglabridin compared to glabridin (B1671572) enhance its potential for therapeutic development.

Role as a Molecular Probe in Chemical Biology

In chemical biology, small molecules like 4'-O-Methylglabridin are valuable tools for studying biological processes. ccia.org.audailyprincetonian.com Its specific interactions with molecular targets, such as enzymes and receptors, can be leveraged to create molecular probes. These probes can be used to visualize and study the function of these targets within cells and organisms. For example, by attaching a fluorescent tag, researchers could track the localization and interactions of 4'-O-Methylglabridin, providing insights into its mechanisms of action and the biological pathways it modulates. mdpi.com This can aid in the identification and validation of new drug targets. ccia.org.au

Structure Activity Relationship Sar Studies

Impact of Hydroxyl Group Position on Biological Efficacy

The presence and position of hydroxyl (-OH) groups on the isoflavan (B600510) skeleton are critical determinants of biological activity. In the context of 4'-O-Methylglabridin, the key hydroxyl group is located at the 2'-position of the B ring.

Detailed Research Findings:

Studies comparing various glabridin (B1671572) derivatives have consistently highlighted the importance of the 2'-hydroxyl group for antioxidant activity. Research on the inhibition of low-density lipoprotein (LDL) oxidation demonstrated that the antioxidant effect of glabridin and its derivatives primarily resides in the 2'-hydroxyl group. nih.gov Compounds that have a hydroxyl group at the 2'-position, such as glabridin, 4'-O-Methylglabridin, and hispaglabridin A, all effectively inhibit the oxidation of LDL. nih.gov Conversely, derivatives where the 2'-hydroxyl group is methylated (like in 2'-O-Methylglabridin) show significantly reduced antioxidant capacity. nih.gov This suggests that the free hydroxyl group at the 2' position is crucial for the antioxidant mechanism. nih.gov

Furthermore, the estrogenic activity of these compounds is also heavily influenced by the hydroxyl group positioning. The 4'-hydroxyl group, which is methylated in 4'-O-Methylglabridin, is considered critical for hydrogen bonding with the estrogen receptor. Consequently, methylation at this position reduces estrogen receptor binding by approximately 70% compared to glabridin.

Role of Methylation Status on Biological Activity

Methylation, the addition of a methyl group (-CH3), at different positions on the glabridin scaffold significantly alters its biological properties. The methylation status of the hydroxyl groups on the B ring can either enhance or diminish specific activities.

Detailed Research Findings:

Methylation at the 4'-position to create 4'-O-Methylglabridin results in a molecule with distinct biological activities compared to the parent compound, glabridin. While the antioxidant capacity is largely retained, estimated to be around 80% of glabridin's efficacy due to the preserved 2'-OH group, other activities are notably changed.

A key finding is the impact on estrogenic activity. The methylation of the 4'-hydroxyl group significantly decreases the compound's ability to bind to the human estrogen receptor. nih.gov Glabridin is more active in this regard than both 4'-O-Methylglabridin and 2'-O-Methylglabridin. nih.gov When both the 2'- and 4'-hydroxyl groups are methylated (2',4'-O-Dimethylglabridin), the compound becomes inactive as an antioxidant. nih.gov

In contrast, methylation can sometimes lead to enhanced effects in other areas. For instance, 4'-O-Methylglabridin has demonstrated superior antifungal activity against certain plant pathogens when compared to glabridin. It also possesses significant antimicrobial activity against various microbes. nih.gov

Comparative Activity with Glabridin and Other Isoflavan Derivatives

To understand the unique properties of 4'-O-Methylglabridin, it is often compared with its parent compound, glabridin, and other related isoflavans such as Hispaglabridin A and B, and its isomer, 2'-O-Methylglabridin.

Detailed Research Findings:

| Compound | Key Structural Difference from Glabridin | Antioxidant Activity (LDL Oxidation Inhibition) | Estrogenic Receptor Binding |

| Glabridin | - | High | High |

| 4'-O-Methylglabridin | Methoxy (B1213986) group at 4'-position | High (similar to Glabridin) nih.gov | Reduced (~30% of Glabridin) |

| 2'-O-Methylglabridin | Methoxy group at 2'-position | Minor inhibitory activity nih.gov | Reduced nih.gov |

| Hispaglabridin A | Prenyl group at 3'-position | High (similar to Glabridin) nih.gov | Not extensively reported |

| Hispaglabridin B | Prenyl group at 5'-position | Less active than Glabridin nih.gov | Not extensively reported |

Data sourced from multiple studies. nih.govnih.gov

As the table illustrates, 4'-O-Methylglabridin maintains potent antioxidant activity comparable to glabridin and hispaglabridin A. nih.gov This is attributed to the free 2'-hydroxyl group. nih.gov However, its estrogenic activity is significantly lower than that of glabridin. nih.gov 2'-O-Methylglabridin, lacking the free 2'-hydroxyl, is a poor antioxidant. nih.gov Hispaglabridin B, with an additional prenyl group, also shows diminished antioxidant effects compared to glabridin. nih.gov

Influence of Heterocyclic Ring Structures

The isoflavan core of 4'-O-Methylglabridin contains a heterocyclic C ring. Modifications to this ring system, such as the introduction of additional double bonds, can have a profound impact on biological activity.

Detailed Research Findings:

A notable comparison is made with glabrene (B49173), an isoflavene that possesses an additional double bond in the heterocyclic C ring compared to the isoflavan structure of glabridin and its derivatives. nih.gov Studies have shown that glabrene is the most potent antioxidant among the tested licorice flavonoids in inhibiting LDL oxidation. nih.govresearchgate.net This suggests that the planarity and electronic configuration conferred by the additional double bond in the C ring enhance its antioxidant capacity. nih.gov

Another related compound, 3",4"-dihydroglabridin, which has a saturated pyrano ring, exhibited higher tyrosinase inhibitory activity than glabridin itself. chula.ac.th This indicates that the flexibility of the heterocyclic ring can also influence enzyme interactions. chula.ac.th

Derivatives, Analogues, and Chemical Modification Studies

Characterization of Naturally Occurring 4'-O-Methylglabridin Analogues

Several analogues of 4'-O-Methylglabridin have been isolated from natural sources, primarily from the roots and rhizomes of Glycyrrhiza glabra (licorice). These compounds typically differ in the degree and position of hydroxylation, methylation, and prenylation.

One of the well-characterized naturally occurring analogues is 3'-hydroxy-4'-O-methylglabridin . This compound shares the same core isoflavan (B600510) structure as 4'-O-Methylglabridin but features an additional hydroxyl group at the 3' position of the B-ring. It has been isolated alongside 4'-O-Methylglabridin from licorice extracts.

Other related isoflavans found in licorice that are structurally analogous to 4'-O-Methylglabridin include Hispaglabridin A and Hispaglabridin B . These compounds possess the same glabridin (B1671572) backbone but have different substitution patterns. Their co-occurrence with 4'-O-Methylglabridin suggests a common biosynthetic pathway.

The characterization of these natural analogues is crucial for understanding the diversity of isoflavonoids in medicinal plants and for providing lead compounds for further pharmacological investigation.

| Compound Name | Natural Source | Key Structural Difference from 4'-O-Methylglabridin |

| 3'-hydroxy-4'-O-methylglabridin | Glycyrrhiza glabra | Additional hydroxyl group at the 3' position |

| Hispaglabridin A | Glycyrrhiza glabra | Different substitution pattern on the core structure |

| Hispaglabridin B | Glycyrrhiza glabra | Different substitution pattern on the core structure |

Research on Chemically Modified Derivatives

To improve the stability, bioavailability, and efficacy of glabridin and its derivatives, researchers have synthesized a variety of chemically modified compounds. These modifications often target the hydroxyl groups or the prenyl chain of the parent molecule.

A notable synthetic derivative is 3'',4''-dihydroglabridin . This compound is produced by the hydrogenation of the double bond in the prenyl group of glabridin. Studies have shown that this modification can lead to enhanced biological activity in certain assays, potentially due to increased conformational flexibility allowing for better interaction with target enzymes. nih.gov

Another area of chemical modification involves the acylation of the hydroxyl groups to create ester derivatives. For instance, diacetate and dihexanoate esters of glabridin have been synthesized. nih.gov These derivatives can act as prodrugs, which may exhibit improved stability and be hydrolyzed by esterases in the body to release the active parent compound. nih.gov The rate of hydrolysis can be modulated by altering the length of the acyl chain. nih.gov

Furthermore, research into synthetic analogues has led to the development of compounds like HSG4112 (vutiglabridin) . This structural analog of glabridin was designed to have improved chemical stability and bioavailability, addressing some of the limitations of the natural compound for potential therapeutic applications. researchgate.net

| Derivative Name | Type of Modification | Purpose of Modification |

| 3'',4''-dihydroglabridin | Hydrogenation of prenyl group | Enhance biological activity |

| Glabridin diacetate ester | Acylation of hydroxyl groups | Prodrug with rapid hydrolysis |

| Glabridin dihexanoate ester | Acylation of hydroxyl groups | Prodrug with slower hydrolysis |

| HSG4112 (vutiglabridin) | Structural modification | Improve chemical stability and bioavailability |

Strategies for Analogous Compound Synthesis

The synthesis of analogues of 4'-O-Methylglabridin generally starts from its parent compound, glabridin, which can be isolated from natural sources or synthesized. A straightforward method to produce 4'-O-Methylglabridin itself is the selective methylation of the 4'-hydroxyl group of glabridin.

General strategies for creating a library of analogous compounds include:

Alkylation and Acylation: The phenolic hydroxyl groups on the glabridin scaffold are reactive sites for alkylation and acylation. By using various alkylating and acylating agents, a wide range of ether and ester derivatives can be produced. This approach allows for the systematic investigation of how modifications at these positions affect the compound's properties.

Modification of the Prenyl Group: The double bond in the prenyl side chain can be subjected to various chemical transformations, such as hydrogenation, epoxidation, or dihydroxylation, to create analogues with altered hydrophobicity and spatial arrangement.

Total Synthesis: A more versatile but also more complex approach is the total synthesis of the isoflavan skeleton. This allows for the introduction of a wider variety of substituents and functional groups at different positions of the molecule, which may not be achievable through the semi-synthesis from the natural product. An efficient synthesis of racemic glabridin has been developed, which can serve as a platform for producing various derivatives. nih.gov

These synthetic strategies are instrumental in the field of medicinal chemistry for the development of novel compounds with potentially improved therapeutic profiles based on the 4'-O-Methylglabridin structure.

Advanced Research Methodologies and Computational Approaches

Network Pharmacology for Target and Pathway Prediction

Network pharmacology is a powerful in silico approach that integrates systems biology, pharmacology, and computational biology to investigate the complex interactions between drug molecules and biological systems. This methodology is instrumental in identifying the multiple targets and pathways through which a compound like 4'-O-Methylglabridin may exert its effects.

Identification of Gene Targets

While direct network pharmacology studies on 4'-O-Methylglabridin are emerging, research on its parent compound, glabridin (B1671572), has identified numerous potential gene targets. These findings offer valuable insights into the probable biological targets of 4'-O-Methylglabridin. Gene set enrichment analyses have pinpointed a range of protein-coding genes that are likely modulated by glabridin, and by extension, its methylated derivative.

Among the identified gene targets are enzymes involved in drug metabolism and detoxification, such as UGT1A1, CYP2B6, CYP3A4, and EPHX2. Other significant targets include key players in cell signaling and proliferation like MAPK1, EGFR, and SRC, as well as proteins implicated in inflammation and tissue remodeling, such as MMP9. The diverse array of predicted targets, which also includes CHKA, PON1, SLC6A4, TYR, PTK2, and PPIG, underscores the pleiotropic nature of this class of compounds.

Table 1: Predicted Gene Targets of the Glabridin Pharmacophore

| Gene Symbol | Protein Name |

|---|---|

| UGT1A1 | UDP Glucuronosyltransferase Family 1 Member A1 |

| MAPK1 | Mitogen-Activated Protein Kinase 1 |

| CYP2B6 | Cytochrome P450 Family 2 Subfamily B Member 6 |

| MMP9 | Matrix Metallopeptidase 9 |

| CHKA | Choline Kinase Alpha |

| CYP3A4 | Cytochrome P450 Family 3 Subfamily A Member 4 |

| EGFR | Epidermal Growth Factor Receptor |

| PON1 | Paraoxonase 1 |

| SLC6A4 | Solute Carrier Family 6 Member 4 |

| SRC | SRC Proto-Oncogene, Non-Receptor Tyrosine Kinase |

| EPHX2 | Epoxide Hydrolase 2 |

| TYR | Tyrosinase |

| PTK2 | Protein Tyrosine Kinase 2 |

| PPIG | Peptidylprolyl Isomerase G |

This table is based on data from network pharmacology studies of glabridin, the parent compound of 4'-O-Methylglabridin.

Elucidation of Molecular Pathways

By mapping the identified gene targets to established biological pathways, network pharmacology can predict the signaling cascades that are likely to be influenced by 4'-O-Methylglabridin. Studies on glabridin have revealed its potential to modulate a number of critical signaling pathways implicated in various physiological and pathological processes.

Key pathways identified include the ErbB signaling pathway, which is crucial for cell proliferation and is often dysregulated in cancer, and the VEGF signaling pathway, a key regulator of angiogenesis. The Estrogen signaling pathway is another predicted target, which aligns with the known phytoestrogenic properties of isoflavonoids. Furthermore, evidence suggests that glabridin can influence the PI3K-Akt, JAK-STAT, and MAPK signaling pathways, which are central to cellular growth, survival, and inflammatory responses. mdpi.com The modulation of the TNF signaling pathway further points to the anti-inflammatory potential of this compound class. nih.gov Research has also indicated that glabridin may impact the cAMP signaling pathway, which is involved in a wide range of cellular functions. nih.gov

Systems Biology Approaches

Systems biology provides a holistic framework for understanding the complex interplay of biological components within a system. In the context of 4'-O-Methylglabridin, a systems biology approach integrates data from genomics, proteomics, and network pharmacology to construct comprehensive models of its mechanism of action. This approach moves beyond the traditional "one drug, one target" paradigm to appreciate that a compound's effects are the result of perturbations across a complex network of interactions.

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding affinity and interaction patterns of a ligand, such as 4'-O-Methylglabridin, with a target protein.

Ligand-Protein Interaction Analysis

Molecular docking studies have been employed to investigate the interaction of 4'-O-Methylglabridin with various target enzymes. One such study focused on its interaction with tyrosinase, a key enzyme in melanin synthesis. The results revealed a favorable binding affinity, with a calculated binding energy of -7.6 kcal/mol, suggesting a stable interaction within the active site of the enzyme. nih.gov

Further computational analyses on the parent compound, glabridin, have demonstrated significant interactions with multiple proteins involved in inflammation, with docking scores ranging from -4 to -10, indicating strong binding potential. jptcp.com These studies provide a molecular basis for the observed biological activities and highlight the potential of 4'-O-Methylglabridin and related compounds as modulators of various enzymatic targets.

Table 2: Molecular Docking Scores of Glabridin Derivatives with Target Enzymes

| Compound | Target Enzyme | Binding Energy (kcal/mol) |

|---|---|---|

| 4'-O-Methylglabridin | Tyrosinase | -7.6 |

| Glabridin | Tyrosinase | -8.8 |

| 5'-formylglabridin | Tyrosinase | -9.3 |

| Glabridin dimer | Tyrosinase | -9.2 |

This table presents a selection of binding energies from molecular docking studies. nih.gov

Enzyme Inhibition Mechanisms

While computational studies can predict binding, the precise mechanisms of enzyme inhibition require further experimental validation. In the context of skin health, the fungus Malassezia globosa is known to contribute to conditions such as dandruff through the action of lipases like LIP1. wikipedia.org While there is interest in identifying natural compounds that can inhibit this enzyme, current research has not yet specifically implicated 4'-O-Methylglabridin as an inhibitor of Malassezia globosa LIP1. The search for effective, natural inhibitors of this enzyme remains an active area of research. nih.govsigmaaldrich.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a compound to its biological activity. scispace.comtandfonline.com These models are instrumental in predicting the activity of new compounds and optimizing lead compounds in drug discovery.

As of the current literature, specific QSAR models focusing solely on 4'-O-Methylglabridin have not been reported. While QSAR studies have been conducted on broader classes of flavonoids and isoflavonoids, particularly as tyrosinase inhibitors, dedicated models for 4'-O-Methylglabridin are not publicly available. tandfonline.comnih.govnih.gov The development of such models would require a dataset of structurally similar compounds with corresponding biological activity data to derive a statistically significant relationship.

In silico Analysis of Absorption, Distribution, Metabolism, and Excretion (ADME)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a computational method used to assess the pharmacokinetic properties of a molecule, which is crucial in the early stages of drug discovery. nih.gov A study involving computational analysis of glabridin and its 15 derivatives, including 4'-O-Methylglabridin, utilized the SwissADME web tool to predict their ADME properties and drug-likeness. nih.gov

The analysis revealed that 4'-O-Methylglabridin, along with the other derivatives, exhibits acceptable drug-like properties based on Lipinski's Rule of 5. nih.gov This rule suggests that compounds with a molecular weight under 500 Da, a logP value less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors are more likely to have good oral bioavailability. nih.gov The predicted ADME parameters for 4'-O-Methylglabridin indicate favorable characteristics for a potential drug candidate, including good oral bioavailability and permeability. nih.gov

Below is a data table summarizing the computationally predicted ADME properties for 4'-O-Methylglabridin.

| Property | Predicted Value |

|---|---|

| Molecular Weight | 338.39 g/mol |

| LogP (Lipophilicity) | 4.63 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 2 |

| Topological Polar Surface Area (TPSA) | 49.9 Ų |

| Lipinski's Rule of 5 Violations | 0 |

| Gastrointestinal (GI) Absorption | High |

| Blood-Brain Barrier (BBB) Permeant | Yes |

| P-glycoprotein (P-gp) Substrate | No |

| CYP1A2 Inhibitor | Yes |

| CYP2C19 Inhibitor | Yes |

| CYP2C9 Inhibitor | Yes |

| CYP2D6 Inhibitor | No |

| CYP3A4 Inhibitor | Yes |

Future Research Directions and Translational Perspectives

Elucidation of Underexplored Molecular Targets and Signaling Cascades

While the antioxidant and anti-inflammatory effects of 4'-O-Methylglabridin are recognized, a comprehensive map of its molecular interactions is still incomplete. Network pharmacology studies have suggested that related compounds from licorice can interact with pathways like the PI3K-Akt and MAPK signaling pathways. semanticscholar.orgnih.gov For instance, network analysis of Biyu decoction, which includes licorice, identified targets such as MAPK3, JUN, and STAT3, which are crucial in regulating inflammatory responses. wjgnet.com Future investigations should aim to specifically identify the direct molecular binding partners of 4'-O-Methylglabridin. Advanced techniques such as affinity purification-mass spectrometry, computational docking studies, and cell-based reporter assays could uncover novel protein targets. A deeper dive into its influence on signaling cascades beyond the well-documented ones is critical. For example, its role in modulating the NF-κB signaling pathway, a master regulator of inflammation, or its potential interactions with nuclear receptors could reveal new mechanisms underlying its bioactivity. A study on glabridin (B1671572), a closely related compound, showed it inhibits NF-κB and AP-1 activity, suggesting a similar potential for its methylated derivative. phytopurify.com

Investigation of Novel Biological Activities and Therapeutic Potentials

The known biological activities of 4'-O-Methylglabridin, primarily its antioxidant and antimicrobial properties, represent only a fraction of its potential therapeutic applications. nih.govacs.org Research on its parent compound, glabridin, has revealed a wide array of effects, including neuroprotective, anti-metastatic, and estrogen-like activities, providing a strong rationale for exploring similar properties in 4'-O-Methylglabridin. phytopurify.comchemfaces.comdergipark.org.tr

Anticancer Potential: Glabridin has demonstrated anticancer effects in various cancer cell lines, including breast and oral cancer, by inducing apoptosis and inhibiting proliferation. nih.gov Studies have shown that both glabridin and 4'-O-Methylglabridin can inhibit the growth of breast cancer cells. chemfaces.com However, the precise mechanisms and the full spectrum of cancers susceptible to 4'-O-Methylglabridin remain to be explored. Future research should systematically evaluate its efficacy in different cancer models, including those for liver cancer, where glabridin has shown potential in inhibiting invasion. phytopurify.com

Neuroprotective Effects: Given that oxidative stress and inflammation are key contributors to neurodegenerative diseases, the antioxidant properties of 4'-O-Methylglabridin make it a candidate for neuroprotection. nih.gov Glabridin has been shown to have neuroprotective effects, suggesting that its methylated form may also be beneficial in conditions like Parkinson's or Alzheimer's disease. acs.orgchemfaces.com Studies are needed to assess its ability to cross the blood-brain barrier and modulate neuroinflammatory pathways and neuronal apoptosis.

Antimicrobial and Antiviral Activities: 4'-O-Methylglabridin is known to possess in-vitro antimicrobial activity. caldic.com Its efficacy against a broader range of pathogens, including multidrug-resistant bacteria and viruses, warrants further investigation. The antiviral potential of licorice compounds like glycyrrhizin (B1671929) against viruses such as HIV and SARS-associated coronavirus has been reported, opening avenues for exploring the antiviral capabilities of 4'-O-Methylglabridin. caldic.com

Table 1: Investigated and Potential Therapeutic Applications

| Therapeutic Area | Studied in Glabridin/Derivatives | Potential for 4'-O-Methylglabridin | Key Research Focus |

|---|---|---|---|

| Oncology | Yes (Breast, Liver, Oral Cancer) phytopurify.comnih.gov | High | Elucidate mechanisms of action (e.g., apoptosis, anti-metastasis) in various cancer types. |

| Neuroprotection | Yes acs.orgchemfaces.com | High | Investigate effects on neuroinflammation and neuronal survival in models of neurodegenerative diseases. |

| Antimicrobial | Yes (Antibacterial) nih.govcaldic.com | Moderate | Screen against a wider range of bacteria, fungi, and viruses, including resistant strains. |

| Anti-inflammatory | Yes nih.govcaldic.com | High | Define specific anti-inflammatory pathways modulated by the compound. |

| Metabolic Disorders | Yes (via AMPK modulation) phytopurify.com | Moderate | Explore effects on glucose and lipid metabolism in models of diabetes and obesity. |

Advanced Biosynthetic Engineering for Sustainable Production

The natural abundance of 4'-O-Methylglabridin in Glycyrrhiza species is low, making extraction from plant sources inefficient for large-scale production. biorxiv.org Metabolic engineering in microbial hosts offers a sustainable and scalable alternative. nih.govfrontiersin.org The biosynthesis of flavonoids like 4'-O-Methylglabridin originates from the phenylpropanoid pathway, involving key enzymes such as chalcone (B49325) synthase (CHS) and chalcone isomerase (CHI). nih.govmdpi.com

Recent breakthroughs have led to the elucidation of the complex, maze-like biosynthetic pathway of glabridin, identifying key tailoring enzymes, including O-methyltransferases, that are crucial for producing its derivatives. biorxiv.orgbiorxiv.org Researchers have successfully reconstructed the glabridin biosynthesis pathway in Saccharomyces cerevisiae. biorxiv.org Future efforts can build on this foundation by:

Introducing and optimizing the specific O-methyltransferase responsible for converting glabridin to 4'-O-Methylglabridin into the engineered yeast strain.

Enhancing precursor supply of malonyl-CoA and p-coumaroyl-CoA through metabolic engineering strategies to drive flux towards flavonoid production. frontiersin.orgmdpi.com

Employing synthetic biology tools like CRISPR-Cas9 for genome editing to fine-tune gene expression and eliminate competing metabolic pathways, thereby increasing the final product yield. frontiersin.org

Exploring alternative microbial chassis , such as Escherichia coli or Corynebacterium glutamicum, which have also been engineered for flavonoid production and may offer advantages in terms of growth rate or precursor availability. mdpi.comfrontiersin.org

Table 2: Key Enzymes in the Biosynthesis of 4'-O-Methylglabridin

| Enzyme | Abbreviation | Role in Pathway | Source Organism Example |

|---|---|---|---|

| Phenylalanine ammonia-lyase | PAL | Converts L-phenylalanine to cinnamic acid. nih.gov | Rhodotorula sp. |

| Cinnamate 4-hydroxylase | C4H | Hydroxylates cinnamic acid to p-coumaric acid. nih.gov | Arabidopsis thaliana |

| 4-coumarate: CoA ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA. nih.gov | Petroselinum crispum |

| Chalcone synthase | CHS | Condenses p-coumaroyl-CoA with malonyl-CoA to form chalcone. frontiersin.org | Glycyrrhiza glabra |

| Chalcone isomerase | CHI | Isomerizes chalcone to a flavanone (B1672756) precursor. nih.govmdpi.com | Medicago sativa |

| Isoflavone (B191592) synthase | IFS | Converts flavanone to the isoflavone backbone. | Glycine max |

| O-methyltransferase | OMT | Catalyzes the final methylation step to form 4'-O-Methylglabridin. biorxiv.org | Glycyrrhiza glabra |

Development of Novel Analytical Techniques for Quantification

Accurate and sensitive quantification of 4'-O-Methylglabridin is essential for pharmacokinetic studies, quality control of herbal products, and metabolic engineering research. While methods like Gas Chromatography-Mass Spectrometry (GC-MS) have been used to identify 4'-O-Methylglabridin in licorice extracts, there is a need for more advanced and high-throughput analytical techniques. researchgate.net

Future development should focus on:

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): This technique offers superior sensitivity, specificity, and speed compared to conventional HPLC. nih.gov Developing a validated UHPLC-MS/MS method would allow for the precise quantification of 4'-O-Methylglabridin in complex matrices like plasma, tissue homogenates, and microbial fermentation broths. scirp.orgoaepublish.comnih.govrsc.org

Capillary Electrophoresis (CE): CE is known for its high resolving power and minimal sample consumption, making it a valuable alternative for separating and quantifying closely related flavonoids. nih.gov

Biosensor-Based Assays: The development of specific antibodies or aptamers against 4'-O-Methylglabridin could enable the creation of rapid, cost-effective, and portable biosensors for on-site quantification. This would be particularly useful for the quality control of raw materials and finished products in the nutraceutical and cosmetic industries.

Advanced Spectroscopic Methods: Techniques like Near-Infrared (NIR) spectroscopy, coupled with chemometrics, could provide rapid, non-destructive analysis of 4'-O-Methylglabridin in solid samples, streamlining quality control in manufacturing. researchgate.netijnrd.org

Q & A

Q. What computational tools are used to predict the ADMET properties of 4'-O-Methylglabridin analogs?

- Methodology : Utilize SwissADME or ADMETLab 2.0 for LogP, BBB permeability, and toxicity predictions. Molecular dynamics (MD) simulations (e.g., GROMACS) assess binding stability to targets like ACE2 .

Research Gaps and Future Directions

Q. What are the challenges in scaling up 4'-O-Methylglabridin synthesis for preclinical studies?

- Methodology : Address low natural abundance via heterologous biosynthesis in yeast (e.g., Saccharomyces cerevisiae) or semi-synthesis from glabridin . Optimize fermentation conditions (e.g., pH, aeration) for yield improvement.

Q. How can researchers investigate synergistic effects between 4'-O-Methylglabridin and existing antimicrobial agents?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。